Boc-L-2-Chloro-4-fluorophe

Description

BenchChem offers high-quality Boc-L-2-Chloro-4-fluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-Chloro-4-fluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

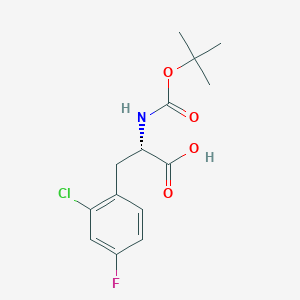

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid

Executive Summary

This technical guide profiles (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid (commonly referred to as Boc-2-chloro-4-fluoro-L-phenylalanine ), a specialized non-canonical amino acid used in advanced medicinal chemistry. This scaffold is critical for optimizing peptide therapeutics and peptidomimetics, specifically for enhancing metabolic stability via para-fluorination and inducing conformational constraints via ortho-chlorination.

Structural Anatomy & Physicochemical Properties[1]

This compound represents a highly functionalized phenylalanine derivative. The inclusion of the tert-butoxycarbonyl (Boc) group ensures orthogonality in solution-phase synthesis or specific solid-phase peptide synthesis (SPPS) protocols requiring base-sensitive linkers.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid |

| Common Name | Boc-2-chloro-4-fluoro-L-phenylalanine |

| Molecular Formula | C₁₄H₁₇ClFNO₄ |

| Molecular Weight | 317.74 g/mol |

| CAS Number | 144577-49-5 (Free acid analog ref: 1213560-44-1) |

| Chirality | L-Isomer (S-configuration) |

| Solubility | Soluble in DMF, DCM, DMSO, Methanol; Insoluble in Water |

| pKa (Calc) | Carboxyl: ~3.8 |

Structural Diagram (Graphviz)

The following diagram illustrates the functional logic of the molecule's substituents.

Figure 1: Functional decomposition of the Boc-2-chloro-4-fluoro-L-phenylalanine scaffold.

Strategic Utility in Medicinal Chemistry

The simultaneous incorporation of chlorine and fluorine atoms on the phenyl ring serves two distinct pharmacological purposes, making this residue a "privileged scaffold" in drug design.[1]

The "Ortho-Effect" (Chlorine)

The chlorine atom at the ortho position (C2) introduces significant steric bulk (Van der Waals radius ~1.75 Å). This restricts the rotation of the phenyl ring around the

-

Application: Pre-organizes the peptide backbone into bioactive conformations (e.g.,

-helices or -

Interaction: The chlorine atom can also engage in "halogen bonding" with backbone carbonyls or receptor pockets.

Metabolic Blocking (Fluorine)

The fluorine atom at the para position (C4) is strategically placed to block metabolic degradation.

-

Mechanism: Phenylalanine residues are typically oxidized at the para position by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (strong C-F bond, 116 kcal/mol) prevents this hydroxylation, significantly extending the in vivo half-life of the peptide [1].

Synthesis & Protection Protocols

While the free amino acid can be synthesized via enzymatic resolution (using Acylase I on N-acetyl-DL-derivatives), most researchers will perform the Boc-protection on the commercially available free acid.

Protocol: Boc-Protection of 2-Chloro-4-Fluoro-L-Phenylalanine[2]

Objective: Convert the free amino acid to the N-Boc protected derivative for synthesis.

Reagents:

-

(S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid (Free Acid)

-

Di-tert-butyl dicarbonate (

) -

1,4-Dioxane and 1N NaOH (or

)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of the free amino acid in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

-

Basification: Cool to 0°C and add 1N NaOH (22 mL) to adjust pH to ~10–11.

-

Addition: Add

(1.1 equivalents, 11 mmol) dropwise over 15 minutes. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain should be negative).

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous layer with 1N HCl or KHSO₄ to pH 2–3 (Precipitate forms).

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Solid-Phase Peptide Synthesis (SPPS) Integration

CRITICAL WARNING: The ortho-chloro substituent creates significant steric hindrance near the reactive amine/carboxylic acid center. Standard coupling protocols often fail or result in deletion sequences.

Optimized Coupling Protocol (Sterically Hindered)

Do not use standard HBTU/HOBt. The bulk of the chlorine atom interferes with the formation of the active ester and the subsequent nucleophilic attack.

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) — critical for reducing racemization and accelerating coupling in hindered systems [2].

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Coupling Cycle (Manual or Automated):

-

Equivalents: Use 4.0 eq of Boc-AA, 3.9 eq HATU, 4.0 eq HOAt, 8.0 eq DIEA.

-

Solvent: DMF or NMP (NMP is superior for difficult sequences).

-

Time: Double coupling is mandatory.

-

Coupling 1: 60 minutes at RT.

-

Coupling 2: 60 minutes at RT (fresh reagents).

-

-

Microwave Assistance: If available, couple at 50°C for 10 minutes (max 60°C to avoid Boc degradation).

Deprotection Workflow (TFA Lysis)

The Boc group is acid-labile.

-

Reagent: 50% TFA in DCM (Solution phase) or 95% TFA (Solid phase cleavage).

-

Scavengers: Add 2.5% TIS (Triisopropylsilane) and 2.5%

to prevent tert-butyl cations from alkylating the electron-rich aromatic rings (though the Cl/F ring is deactivated, scavengers are Good Laboratory Practice).

Synthesis Workflow Diagram

Figure 2: Optimized SPPS workflow for sterically hindered halogenated phenylalanine.

Quality Control & Characterization

Verifying the identity and purity of this specific derivative requires attention to the halogen signatures.

Analytical Standards

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 1.35 (s, 9H, Boc-tBu); δ 7.1-7.5 (m, aromatic protons). Note the splitting pattern changes due to F-coupling. |

| ¹⁹F NMR | Single peak around -110 to -115 ppm (relative to CFCl₃). This is the definitive diagnostic peak. |

| HPLC | Elutes later than native Phenylalanine due to increased lipophilicity (Cl/F hydrophobicity). |

| Mass Spec (ESI) |

Storage & Stability

-

Condition: Store at +2°C to +8°C.

-

Desiccation: Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the Boc ester over long periods.

References

-

Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2][3][4] Beilstein Journal of Organic Chemistry.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

American Chemical Society. (2018).[5] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution.[5] Journal of Organic Chemistry. [5]

-

Chem-Impex. (2024). Product Reference: Boc-2-chloro-4-fluoro-L-phenylalanine.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

Strategic Fluorination in Peptide Engineering: A Technical Guide

Executive Summary

The incorporation of fluorinated amino acids (FAAs) has evolved from a niche academic curiosity to a validated strategy in clinical peptide development. Fluorine acts as a "bio-orthogonal" modulator—absent in natural proteins yet possessing steric and electronic properties that allow for precise tuning of peptide conformation, proteolytic stability, and membrane permeability.

This guide provides a technical roadmap for researchers integrating FAAs into peptide drug discovery. It moves beyond basic properties to address the causality of fluorination effects, specific solid-phase peptide synthesis (SPPS) protocols for electron-deficient residues, and the structural logic required to force specific bioactive conformations.

Part 1: The Physicochemical Basis of Fluorination

To deploy FAAs effectively, one must understand that fluorine is not merely a "hydrogen replacement" but a distinct electrostatic effector.

The "Goldilocks" Isostere

Fluorine is often cited as an isostere of hydrogen, but in a crowded peptide binding pocket, it behaves more like oxygen in terms of size, yet remains hydrophobic.

-

Steric Demand: The van der Waals radius of F (1.47 Å) is intermediate between H (1.20 Å) and O (1.52 Å). This allows F to fit into binding pockets where a methyl group (2.0 Å) would cause steric clash, while still filling hydrophobic sub-pockets more effectively than hydrogen.

-

Electronic Withdrawal: Fluorine is the most electronegative element (3.98 Pauling). When attached to the

-carbon or side chain, it dramatically lowers the pKa of neighboring amines and acids, altering hydrogen bond strengths and local polarity.

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Methyl (CH₃) | Impact on Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F fits where CH₃ clashes; mimics O sterically but not chemically. |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 (O) | 2.55 (C) | F polarizes C-F bonds, altering local dipole moments without H-bonding. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 | Strong C-F bond resists metabolic cleavage (oxidation). |

| Lipophilicity ( | 0.00 | +0.14 | -0.67 | +0.56 | F increases lipophilicity vs. OH/H, improving membrane permeability. |

Part 2: Structural Control & The Gauche Effect

The most potent application of FAAs is conformational restriction. Unlike steric bulk (e.g., Aib residues) which restricts rotation via collision, fluorine directs conformation via the gauche effect .

The Stereoelectronic Mechanism

In 4-fluoroproline, the electronegative fluorine atom prefers a gauche orientation relative to the ring nitrogen (the most electronegative neighbor).[1] This stereoelectronic preference dictates the ring pucker (endo vs. exo), which in turn dictates the cis/trans ratio of the peptide backbone amide bond.

-

(4R)-4-fluoroproline (Flp): Forces C

-exo pucker -

(4S)-4-fluoroproline (flp): Forces C

-endo pucker

Visualization: Decision Logic for FAA Selection

The following diagram illustrates the decision process for selecting specific FAAs based on the desired structural or stability outcome.

Caption: Decision matrix for selecting fluorinated amino acids based on therapeutic targets: stability, conformation, or detection.

Part 3: Metabolic Stability – A Nuanced Reality

A common misconception is that "fluorination equals stability." This is not universally true.[2][3] The mechanism of stabilization depends on the protease class.

-

Serine Proteases (e.g., Chymotrypsin, Elastase):

-

Mechanism:[4][5][6] These enzymes rely on a catalytic triad to attack the peptide bond.

-

Fluorine Effect:[1][6][7][8][9][10][11][12][13][14] Fluorination at the P1 or P2 position can destabilize the transition state through electronic repulsion (dipole-dipole interactions with the enzyme active site) or simply by steric occlusion.

-

Critical Insight: Highly fluorinated aliphatic side chains (e.g., Hexafluoroleucine) are generally more effective than single fluorine substitutions because they provide a "Teflon-like" steric shield that enzymes cannot easily accommodate.

-

-

Oxidative Metabolism (Cytochrome P450):

-

Replacing metabolically labile C-H bonds (e.g., the benzylic position of Phenylalanine or the

-position of Leucine) with C-F bonds blocks hydroxylation, significantly extending half-life.

-

Part 4: Synthetic Protocols (SPPS)

Synthesizing peptides with FAAs presents unique challenges. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the

Standard Operating Procedure: Coupling Fluorinated Residues

Reagents Required:

-

Resin: Rink Amide (for amides) or Wang (for acids).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt (1-Hydroxy-7-azabenzotriazole). Note: Avoid HBTU/HOBt for hindered/fluorinated residues.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Crucial: Minimize exposure time to prevent base-catalyzed degradation of sensitive fluorinated moieties.

-

Activation (The Critical Step):

-

Dissolve Fmoc-AA-F (Fluorinated AA) (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add Collidine (6.0 eq) immediately before adding to resin.

-

Why Collidine? It is a weaker base than DIPEA, reducing the risk of racemizing the activated fluorinated amino acid (which has a highly acidic

-proton).

-

-

Coupling: Shake for 60–120 minutes.

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines if using Proline analogs) or micro-cleavage LC-MS.

-

Capping: Acetic anhydride/Pyridine to block unreacted amines.

Visualization: Modified SPPS Cycle

The diagram below highlights the deviations from standard SPPS required for FAAs.

Caption: Modified SPPS cycle emphasizing the use of HATU/Collidine for fluorinated residues to mitigate racemization risks.

Part 5: Analytical Validation ( F NMR)

Once synthesized, validation goes beyond Mass Spectrometry.

-

Sensitivity:

F is 83% as sensitive as -

Background: Zero natural background in biological media (unlike

H or -

Application:

-

Folding Verification: Distinct chemical shifts indicate if the peptide is folded (buried F) or unfolded (solvent-exposed F).

-

Binding Assays: Upon binding to a target protein, the

F signal will broaden or shift (Chemical Shift Perturbation), providing a direct readout of affinity (

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Topics in Heterocyclic Chemistry. [Link]

-

Marsh, E. N. G. (2014).[15] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. [Link]

-

Huhmann, S., & Koksch, B. (2018).[3][4] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.[3][12][13][16] European Journal of Organic Chemistry. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. mdpi.com [mdpi.com]

- 5. biomatik.com [biomatik.com]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. raineslab.com [raineslab.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 14. Fluorine--a new element in the design of membrane-active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 16. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Boc Chemistry in Modern Peptide Synthesis

[1]

Phase 1: Strategic Assessment – Why Boc Persists

In an era dominated by Fmoc solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group remains a critical tool in the arsenal of the drug development chemist. While Fmoc offers milder deprotection conditions, Boc chemistry provides unique physicochemical advantages that are indispensable for specific challenges:

-

Solubility & Aggregation Breaking: The protonated N-terminus generated during Boc deprotection (using TFA) disrupts inter-chain hydrogen bonding. This "chaotropic effect" makes Boc SPPS superior for synthesizing "difficult sequences" (e.g., hydrophobic regions, amyloidogenic peptides) that typically aggregate and fail in Fmoc chemistry.

-

Base Stability: Boc is completely orthogonal to base. This allows for the use of base-labile side-chain protecting groups or linkers that would not survive the repetitive piperidine treatments of Fmoc synthesis.

-

Industrial Scalability: In solution-phase synthesis of shorter peptide drugs (<15 residues), Boc amino acids are often preferred due to lower raw material costs and the high crystallinity of Boc-protected intermediates, which facilitates purification without chromatography.

Phase 2: Mechanistic Control

The Protection Mechanism

The introduction of the Boc group is a nucleophilic acyl substitution. The amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O).[1] The reaction is driven by the evolution of CO₂ gas, rendering it irreversible and high-yielding.

Figure 1: Mechanism of N-Boc protection via Boc anhydride.

The Deprotection & Scavenging Mechanism

Deprotection is the critical phase where side reactions occur. Acidolysis (typically 50% TFA in DCM) cleaves the Boc group, generating a reactive tert-butyl cation. Without immediate quenching by scavengers, this cation will alkylate electron-rich side chains (Trp, Met, Cys, Tyr).

Figure 2: Acidolysis pathway showing the critical divergence between successful scavenging and irreversible alkylation.

Phase 3: Execution – Validated Protocols

Protection Protocol (Standard)

Objective: Synthesis of N-Boc-L-Phenylalanine. Reagents: L-Phenylalanine (10 mmol), Boc₂O (11 mmol), NaOH (1M), Dioxane.

-

Dissolution: Dissolve amino acid in water/dioxane (1:1 v/v). Add 1M NaOH to adjust pH to ~9-10.

-

Addition: Cool to 0°C. Add Boc₂O dropwise.

-

Expert Insight: Maintain pH >9. If pH drops, the amine becomes protonated (NH₃⁺) and nucleophilicity is lost, stalling the reaction.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (ninhydrin stain will disappear).

-

Workup:

-

Wash with Et₂O (removes excess Boc₂O).

-

Acidify aqueous layer with KHSO₄ to pH 2–3 (precipitates the Boc-amino acid).

-

Extract into EtOAc, dry over MgSO₄, and concentrate.

-

Deprotection Protocol (High-Fidelity)

Objective: Removal of Boc group without alkylating sensitive residues. Reagent: Trifluoroacetic Acid (TFA) with Scavengers.[2][3][4][5]

The Scavenger Cocktail Library: Select the cocktail based on your peptide sequence.

| Cocktail Name | Composition (v/v) | Target Residues | Mechanism |

| Standard Mix | TFA (95%), Water (2.5%), TIPS (2.5%) | Ala, Gly, Leu, Val, Phe | Water hydrolyzes cations; TIPS traps trityl/t-butyl cations. |

| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Met, Cys, Trp, Tyr | Thioanisole protects Met/Trp; EDT prevents Cys oxidation.[6] |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Trp (moderate sensitivity) | Phenol acts as a specific trap for tyrosine alkylation. |

| Low-Odor | TFA (90%), Water (5%), DTT (5%) | Cys, Met | DTT replaces foul-smelling EDT/Thioanisole.[7] |

Protocol Steps:

-

Preparation: Pre-mix the chosen cleavage cocktail. Cool to 0°C.[6][8]

-

Reaction: Add cocktail to the resin-bound peptide (10 mL per gram of resin).

-

Agitation: Shake vigorously for 2–3 hours at Room Temperature.

-

Expert Insight: For sequences containing Arg(Tos), reaction time may need extension, but do not exceed 4 hours to avoid degradation.

-

-

Precipitation: Filter resin.[4] Drop filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.[4]

Phase 4: Troubleshooting & Optimization

The "Tert-Butyl Cation" Problem

Symptom: Mass spec shows +56 Da adducts on Tryptophan or +56 Da/ +112 Da on Methionine/Cysteine. Root Cause: Insufficient scavenging of the tert-butyl cation generated during deprotection. Solution:

-

Switch to Reagent K .

-

Increase the volume of the cocktail (dilution reduces cation collision frequency with peptide).

-

Silane Trick: Add Triethylsilane (TES) or Triisopropylsilane (TIPS). These are "hydride donors" that irreversibly reduce the carbocation to isobutane (gas), permanently removing it from the system.

Acid-Catalyzed Degradation (Asp-Pro Cleavage)

Symptom: Peptide chain fragmentation at Asp-Pro bond. Root Cause: The Asp-Pro peptide bond is hypersensitive to acid (approx. 100x more labile than other bonds). Solution:

-

Keep deprotection times short (<20 min per cycle in SPPS).

-

Use Boc-Asp(OcHex)-OH (Cyclohexyl ester) instead of Benzyl ester to increase steric bulk and reduce side reactions.

Phase 5: Decision Matrix (Boc vs. Fmoc)

| Feature | Boc Chemistry | Fmoc Chemistry |

| Deprotection Reagent | TFA (Acidic) | Piperidine (Basic) |

| Cleavage from Resin | HF or TFMSA (Hazardous) | TFA (Safe) |

| Solubility | High (Aggregates less) | Moderate (Aggregates more) |

| Cost (Amino Acids) | Low | Moderate/High |

| Orthogonality | Orthogonal to Base | Orthogonal to Acid |

| Best Use Case | "Difficult" sequences, Aggregation-prone peptides, Large-scale solution synthesis. | Routine SPPS, Automated synthesis, Acid-sensitive modifications. |

References

Sources

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cem.de [cem.de]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Methodological & Application

Application of Boc-L-2-Chloro-4-fluorophenylalanine in Neuroscience Research

Application Note: AN-NEURO-2026-CFP

High-Fidelity Neuropeptide Engineering & Blood-Brain Barrier Transport

Abstract

This application note details the utilization of Boc-L-2-Chloro-4-fluorophenylalanine (Boc-2-Cl-4-F-Phe) as a strategic building block in the development of neuroactive peptides and peptidomimetics. The simultaneous incorporation of chlorine (steric bulk/lipophilicity) and fluorine (metabolic stability/NMR reporter) at the ortho and para positions of the phenylalanine ring offers a "privileged scaffold" for neuroscience applications. This guide covers its role in enhancing Blood-Brain Barrier (BBB) permeability via LAT1 transport, improving proteolytic resistance in Melanocortin-4 Receptor (MC4R) agonists, and serving as a sensitive probe for 19F-NMR structural biology.

Technical Background & Mechanism of Action

1.1 The "Chloro-Fluoro" Synergistic Effect

In neuroscience drug discovery, native peptides (e.g., Enkephalins, Substance P) suffer from poor bioavailability and rapid degradation. Boc-L-2-Chloro-4-fluorophenylalanine addresses these limitations through three mechanistic pillars:

-

Metabolic Blockade (4-Fluoro): The para-position of phenylalanine is a primary site for hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol) effectively blocks this metabolic hot spot, extending the half-life of the therapeutic agent.

-

Conformational Restriction (2-Chloro): The bulky chlorine atom at the ortho-position creates steric clash with the peptide backbone, restricting rotation around the

and -

LAT1 Transporter Targeting: The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed at the BBB. Research indicates that halogenated phenylalanines (particularly with ortho substituents) maintain high affinity for LAT1, facilitating active transport into the CNS [1].

1.2 Structural Visualization

The following diagram illustrates the workflow for integrating Boc-2-Cl-4-F-Phe into a neuroscience drug discovery pipeline.

Figure 1: Integration of Boc-L-2-Chloro-4-fluorophenylalanine into neuropeptide development workflows.

Experimental Protocols

Protocol A: Incorporation via Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Context: While Fmoc chemistry is common, Boc chemistry is preferred for synthesizing "difficult" aggregation-prone sequences (e.g., amyloid-related peptides) or when using base-sensitive analogs.

Materials:

-

Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).

-

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), DIEA (Diisopropylethylamine), HOBt, DIC (Diisopropylcarbodiimide).

-

Cleavage: TFMSA (Trifluoromethanesulfonic acid) – Safer alternative to HF.

Step-by-Step Methodology:

-

Resin Swelling: Swell 200 mg MBHA resin in DCM for 30 min.

-

Deprotection (Boc Removal):

-

Wash with 50% TFA in DCM (2 x 1 min).

-

Incubate with 50% TFA in DCM (1 x 20 min).

-

Note: The Boc group is acid-labile.

-

Wash: DCM (3x), 5% DIEA/DCM (2x), DCM (3x).

-

-

Coupling of Boc-2-Cl-4-F-Phe:

-

Dissolve Boc-L-2-Chloro-4-fluorophenylalanine (3 eq.) and HOBt (3 eq.) in minimal DMF/DCM.

-

Add DIC (3 eq.) and activate for 5 min.

-

Add mixture to resin. Shake for 2 hours at room temperature.

-

QC: Perform Kaiser Test. If blue, recouple. If colorless, proceed.

-

-

Elongation: Repeat steps 2-3 for subsequent amino acids.

-

Final Cleavage (TFMSA Method):

-

Safety: Perform in a fume hood.

-

Mix TFA:DMS:m-Cresol (10:3:1 v/v). Add to dry resin.

-

Add TFMSA dropwise (Final ratio 10% TFMSA). React for 1 hour at 0°C.

-

Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

-

Protocol B: Assessment of Metabolic Stability (Microsomal Assay)

Context: Validating the protection against enzymatic degradation provided by the halogen substitutions.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH Regenerating System.

-

Test Peptide (containing 2-Cl-4-F-Phe) vs Control (Native Phe).

Methodology:

-

Preparation: Prepare 1 µM solution of peptide in phosphate buffer (pH 7.4).

-

Initiation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

-

Reaction: Add NADPH to start the reaction.

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, and 120 min.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs time to determine half-life (

).

Expected Data Output:

| Compound | Substituent | Mechanism | |

| Native Peptide | Phe | ~15-20 min | Rapid hydroxylation/proteolysis |

| Analog A | 4-F-Phe | ~45-60 min | Blocked para-hydroxylation |

| Analog B | 2-Cl-4-F-Phe | >120 min | Synergistic steric shielding + metabolic block |

Advanced Application: 19F-NMR Structural Probes

The 4-Fluorine atom serves as an excellent NMR reporter due to the sensitivity of the

Protocol:

-

Synthesis: Synthesize the ligand with Boc-2-Cl-4-F-Phe at the putative binding interface.

-

Sample Prep: Dissolve ligand (50-100 µM) in NMR buffer (

/PBS). -

Titration: Add purified receptor protein (or membrane mimetics like nanodiscs) in stepwise increments (0.1 to 2.0 equivalents).

-

Measurement: Acquire 1D

F NMR spectra at 470 MHz (or equivalent). -

Analysis: Monitor Chemical Shift Perturbation (CSP). A shift in the

F signal indicates a change in the electronic environment, confirming specific binding interaction at that residue.

References

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Pharmaceutical Sciences / PubMed Central. Link:[Link] Relevance: Establishes the transport mechanism of halogenated phenylalanine derivatives across the BBB.

- Substituted Heteroarylpiperidine Derivatives as Melanocortin-4 Receptor Modulators. Source: European Patent Office (Patent WO2008087186A1). Link: Relevance: Cites D/L-2-chloro-4-fluorophenylalanine as a key intermediate in synthesizing MC4R agonists for obesity and neurological disorders.

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. Source: Stroke (American Heart Association). Link:[Link] Relevance: Demonstrates the bioactivity and neuroprotective properties of endogenous and synthetic halogenated phenylalanine analogs.

-

The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: ChemBioChem / PubMed Central. Link:[Link] Relevance: Validates the use of fluorinated/halogenated Phe in studying peptide aggregation and folding in neurodegenerative disease models.

Application Note: Optimized Coupling of Boc-L-Phe(2-Cl, 4-F)-OH using HBTU/HOBt

Abstract & Challenge Analysis

The incorporation of Boc-L-Phe(2-Cl, 4-F)-OH presents a distinct synthetic challenge due to the ortho-chloro substituent . While the para-fluorine atom exerts an electronic effect (electron-withdrawing), it is the ortho-chloro group that imposes significant steric hindrance . This bulk forces the phenyl ring out of planarity and physically blocks the trajectory of the incoming nucleophile (the N-terminal amine of the peptide-resin), drastically reducing coupling kinetics.

Slow kinetics in peptide coupling create a dangerous window for racemization . The longer the activated ester sits unreacted, the higher the probability of oxazolone formation and subsequent loss of chirality. Therefore, the protocol below prioritizes high local concentration and racemization suppression using the HBTU/HOBt system.

Mechanistic Foundation

The HBTU/HOBt Activation Cycle

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) acts as the primary activator. However, HBTU alone is risky for chiral, hindered amino acids.

-

Activation: HBTU reacts with the carboxylate of Boc-Phe(2-Cl, 4-F)-OH to form an unstable O-acylisourea.

-

Stabilization (Critical): HOBt (1-Hydroxybenzotriazole) intercepts this intermediate to form the OBt-active ester .

-

Coupling: The amine on the resin attacks the OBt ester.

Why HOBt is non-negotiable here: The O-acylisourea is highly reactive but prone to racemization via the oxazolone pathway. The OBt ester is less reactive but significantly more stable, preserving the

Visualization: Steric Blockade & Activation

The following diagram illustrates the activation pathway and the specific steric interference caused by the 2-Cl substituent.

Figure 1: Mechanism of HBTU/HOBt activation showing the stabilization of the active ester and the kinetic bottleneck caused by the ortho-chloro substituent.

Experimental Protocols

Materials & Reagents[1]

-

Amino Acid: Boc-L-Phe(2-Cl, 4-F)-OH (MW ~317.7 g/mol )[1][2]

-

Activator: HBTU (0.5 M in DMF)

-

Additive: HOBt (0.5 M in DMF)

-

Base: DIPEA (N,N-Diisopropylethylamine), 2.0 M in NMP (preferred over DMF for base stability)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol A: Standard Pre-Activation (Recommended)

This protocol separates activation from the resin to prevent HBTU from capping the resin amines (guanidinylation).

Step-by-Step Procedure:

-

Calculation: Calculate 4.0 equivalents (eq) of amino acid relative to the resin loading.

-

Note: Standard coupling uses 3 eq; we use 4 eq to drive kinetics against the steric barrier.

-

-

Dissolution: Dissolve Boc-L-Phe(2-Cl, 4-F)-OH (4.0 eq) and HOBt (4.0 eq) in minimum DMF.

-

Activation:

-

Add HBTU (3.9 eq). Always use slightly less HBTU than AA to ensure no excess HBTU remains.

-

Add DIPEA (8.0 eq).

-

Wait Time: Agitate for exactly 2-3 minutes .

-

Warning: Do not exceed 5 minutes. Prolonged activation of hindered amino acids can lead to self-decomposition or racemization before the coupling even starts.

-

-

Coupling: Transfer the activated solution to the neutralized, swollen resin.

-

Reaction Time: Agitate for 60–90 minutes at room temperature.

-

QC: Perform a Kaiser (Ninhydrin) test.

Protocol B: In Situ Neutralization (High Efficiency)

Recommended for "difficult sequences" or if Protocol A yields low purity. This method, adapted from the Kent protocol, maintains the resin in a protonated state until the exact moment of coupling, reducing aggregation.

-

Deprotection: Remove previous Boc group (100% TFA).[6]

-

Flow Wash: Quick flow wash with DMF (do not neutralize yet).[6]

-

Coupling Cocktail:

-

Prepare solution: AA (4 eq) + HBTU (3.9 eq) + HOBt (4.0 eq) in DMF.

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Addition: Add the cocktail directly to the protonated (TFA-salt) resin.

-

Time: Agitate for 45–60 minutes.

Workflow Diagram

Figure 2: Operational workflow for the Standard Pre-Activation Protocol.

Quantitative Data Summary

| Parameter | Standard AA | Boc-Phe(2-Cl, 4-F)-OH | Rationale |

| Equivalents (AA) | 3.0 eq | 4.0 - 5.0 eq | Compensates for steric barrier. |

| Activation Time | 5-10 min | 2-3 min | Minimizes racemization window. |

| Coupling Time | 30-45 min | 60-90 min | Slower kinetics due to ortho-Cl. |

| Solvent | DMF | NMP or DMF | NMP improves swelling for hindered sequences. |

| Base (DIPEA) | 6.0 eq | 6.0 - 8.0 eq | Ensure full neutralization of HBTU/HOBt salts. |

Troubleshooting & Optimization

If the Kaiser test remains positive after 90 minutes, do not simply extend the time (this invites racemization). Instead, adopt a "Plan B" strategy.

Double Coupling

-

Wash resin with DMF (3x).

-

Repeat the coupling step with fresh reagents (use 2.0 eq of AA/HBTU/HOBt this time).

The "Power Switch": HATU/HOAt

If HBTU fails repeatedly, the steric hindrance may be too high for the OBt ester. Switch to HATU (activator) and HOAt (additive).

-

Why: The pyridine nitrogen in HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates the aminolysis rate by up to 100-fold compared to HOBt, effectively bypassing the steric blockade.

Aggregation Breaking

If the sequence is long (>10 residues), the failure might be aggregation, not just sterics.

-

Solution: Add 0.1 M LiCl or Pseudoproline dipeptides to the coupling mixture to disrupt beta-sheet formation.

References

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[10][11] Journal of the American Chemical Society.[8] Link

-

Schnölzer, M., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

-

Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Application Notes. Link

-

Chem-Impex International. "Boc-2-chloro-4-fluoro-L-phenylalanine Product Data." Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. HBTU - Wikipedia [en.wikipedia.org]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. bachem.com [bachem.com]

Troubleshooting & Optimization

Racemization issues with Boc-L-2-Chloro-4-fluorophenylalanine during activation

Topic: Troubleshooting Racemization During Activation & Coupling

Case ID: #Boc-2Cl4F-Phe-Opt Status: Active Guide Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

You are likely reading this because you have observed a loss of optical purity (enantiomeric excess, ee) when coupling Boc-L-2-Chloro-4-fluorophenylalanine (Boc-L-2-Cl-4-F-Phe) .

This is not necessarily user error. This specific amino acid derivative presents a "perfect storm" for racemization due to two synergistic intrinsic factors:

-

Electronic Activation: The electron-withdrawing fluorine (para) and chlorine (ortho) atoms significantly increase the acidity of the

-proton. -

Steric Hindrance: The ortho-chloro substituent twists the aromatic ring out of plane, creating steric bulk that retards nucleophilic attack, leaving the activated ester vulnerable to side reactions for a longer duration.

This guide provides the mechanistic insight and validated protocols required to mitigate this issue.

Module 1: The Mechanism (Why it Racemizes)

To solve the problem, we must first visualize the failure mode. Racemization in this molecule occurs primarily through base-catalyzed proton abstraction , facilitated by the unique electronic landscape of the phenyl ring.

The "Double-Edged" Substituent Effect

-

The 4-Fluoro Effect (Inductive): Fluorine is highly electronegative. Through the aromatic system, it pulls electron density away from the

-carbon. This lowers the pKa of the -

The 2-Chloro Effect (Steric + Inductive): The chlorine atom adds further electron withdrawal. More critically, its bulk at the ortho position hinders the approach of the amine nucleophile.

-

Result: The coupling reaction (

) slows down. -

Consequence: The activated intermediate (O-acylisourea or active ester) accumulates. Since racemization (

) is a competing time-dependent process, a slower coupling rate exponentially increases the risk of racemization.

-

Visualizing the Pathway

Figure 1: The kinetic competition between coupling and racemization. The 2-Cl substituent slows the green path (coupling), while the 4-F/2-Cl electronics accelerate the red path (racemization).

Module 2: Troubleshooting Activation Protocols

Standard peptide coupling protocols (e.g., HBTU/DIPEA in DMF) are contraindicated for this residue. You must switch to "Base-Starved" or "Low-Basicity" protocols.

Protocol A: The "Safe" Method (Carbodiimide/Oxyma)

Best for: Solution phase coupling where base can be avoided entirely.

Why it works: Carbodiimides (DIC) do not require tertiary bases to activate the carboxylic acid. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) creates a highly reactive but less acidic active ester than HOBt, minimizing proton abstraction.

-

Dissolve: 1.0 eq Boc-L-2-Cl-4-F-Phe and 1.0 eq Oxyma Pure in DCM/DMF (1:1).

-

Note: DCM is less polar than DMF and suppresses racemization, but solubility may require some DMF.

-

-

Cool: Chill solution to 0°C (ice bath).

-

Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide). Stir for 2-3 minutes.

-

Couple: Add the amine component (free base).

-

Maintain: Keep at 0°C for the first hour, then slowly warm to room temperature.

Protocol B: The "Fast" Method (HATU/Collidine)

Best for: Difficult couplings (solid phase) where high reactivity is needed.

Why it works: HATU is extremely fast, which helps "outrun" the racemization. However, HATU requires base. We substitute DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is strong enough to drive the reaction but too sterically hindered and weak to effectively abstract the

-

Dissolve: 1.0 eq Amino Acid + 0.95 eq HATU in DMF.

-

Base: Add 2.0 eq 2,4,6-Collidine .

-

Critical: Do NOT use DIPEA or NMM.

-

-

Couple: Add to resin/amine immediately. Do not "pre-activate" for more than 30 seconds.

Comparative Data: Base Selection Impact

| Base Reagent | pKa (Approx) | Steric Hindrance | Risk with 2-Cl-4-F-Phe | Recommendation |

| Triethylamine (TEA) | 10.7 | Low | EXTREME | ⛔ Never use |

| DIPEA (Hünig's) | 10.5 | Medium | HIGH | ⛔ Avoid |

| NMM (N-Methylmorpholine) | 7.4 | Low | MODERATE | ⚠️ Use with caution |

| 2,4,6-Collidine | 7.4 | High | LOW | ✅ Recommended |

| None (DIC/Oxyma) | N/A | N/A | MINIMAL | 🌟 Gold Standard |

Module 3: Analytical Validation (Marfey's Method)

Standard C18 HPLC will not separate the D- and L-enantiomers of this amino acid. You cannot rely on a simple retention time check. You must use chiral derivatization.

The Protocol: Marfey's Analysis (FDAA) This converts the enantiomers into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.

Reagents:

Step-by-Step:

-

Hydrolysis (if peptide): Hydrolyze peptide (6N HCl, 110°C, 24h). Dry down.[3]

-

Derivatization:

-

Dissolve sample (50 µg) in 100 µL water.

-

Add 50 µL 1M NaHCO₃ .

-

Add 100 µL 1% FDAA in acetone.

-

Incubate at 40°C for 1 hour .

-

-

Quench: Add 20 µL 1M HCl to stop the reaction.

-

Analyze: Inject onto C18 HPLC (Gradient: Acetonitrile/Water + 0.1% TFA).

-

Result: The L-L diastereomer (L-Marfey + L-Phe deriv) usually elutes before the L-D diastereomer (L-Marfey + D-Phe deriv).

-

Control: Run a pure L-standard and a racemic DL-standard to confirm retention times.

-

Frequently Asked Questions (FAQ)

Q: Can I use HOBt instead of Oxyma? A: You can, but HOAt (1-Hydroxy-7-azabenzotriazole) is significantly better for ortho-substituted amino acids. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling, reducing the time available for racemization. If Oxyma is unavailable, use HOAt. Avoid standard HOBt.

Q: I see a 5% D-isomer content. Is this acceptable? A: For early-stage discovery, <5% might be tolerated, but for GMP or late-stage, >0.5% is often a failure. With Protocol A (DIC/Oxyma), you should be able to achieve <1% racemization.

Q: Does the Boc group itself contribute to the problem? A: Generally, Boc (urethane) protection is safer than amide protection (e.g., Acetyl) regarding oxazolone formation. However, the Boc group does not prevent direct proton abstraction if strong base is used. The issue here is the side chain, not the protecting group.

Q: Can I use microwave synthesis? A: Proceed with extreme caution. Microwave heating accelerates both coupling and racemization. If you must use microwave, use the Collidine protocol and limit temperature to 50°C (standard is often 75°C).

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Foundational text on Oxyma/HO

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

- Establishes the "neighboring group effect" of HO

-

Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596. Link

- The gold standard method for detecting racemiz

- Ryadnov, M. G., et al. (2002). 2-Chloro- and 2-fluorophenylalanine peptides: synthesis and structural studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1742. Specific discussion on the steric and electronic effects of ortho-halo phenylalanines.

Sources

Technical Support Center: Analytical Challenges in Characterizing Peptides Containing 2-Chloro-4-fluorophenylalanine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-Chloro-4-fluorophenylalanine (2-Cl-4-F-Phe). The introduction of halogenated residues like 2-Cl-4-F-Phe is a powerful strategy to modulate the physicochemical properties of peptides, enhancing their stability, binding affinity, and bioavailability.[1][2] However, these modifications also introduce distinct analytical hurdles that can complicate characterization and purification.

This guide is designed to provide in-depth, practical solutions to the most common challenges encountered during the analysis of these complex biomolecules. We will move from frequently asked questions for quick problem-solving to detailed troubleshooting guides for mass spectrometry and chromatography, complete with step-by-step protocols.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries that arise during the analysis of peptides containing 2-Chloro-4-fluorophenylalanine.

Q1: My mass spectrum shows an unusual peak cluster around the expected molecular weight, with a prominent peak at M+2. Is my sample contaminated?

A: This is highly unlikely to be a contamination. You are observing the natural isotopic distribution of chlorine.[3][4] Chlorine exists as two major stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of roughly 3:1.[5][6] The presence of this isotopic signature is actually a strong confirmation that your peptide correctly incorporates the chlorine atom.

Q2: My peptide has a much longer retention time on my reversed-phase HPLC column than a similar peptide containing a standard phenylalanine. Why is this happening?

A: This is expected behavior. The incorporation of both chlorine and fluorine atoms into the phenylalanine side chain significantly increases its hydrophobicity. In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time is directly related to the hydrophobicity of the analyte.[7] The more hydrophobic 2-Cl-4-F-Phe residue interacts more strongly with the non-polar stationary phase (e.g., C18), requiring a higher concentration of organic solvent to elute, thus leading to a longer retention time.

Q3: The fragmentation data (MS/MS) for my peptide is difficult to interpret, with some expected b- and y-ions missing or at very low intensity. What could be the cause?

A: The presence of electronegative halogen atoms on the aromatic ring can alter the fragmentation pathways of the peptide backbone during collision-induced dissociation (CID).[8] The electron-withdrawing nature of chlorine and fluorine can influence the proton mobility along the peptide chain, potentially favoring or disfavoring cleavage at certain peptide bonds. This can lead to non-canonical fragmentation patterns compared to peptides composed of only natural amino acids. You may need to optimize your collision energy settings to obtain a more complete fragmentation map.

Section 2: Troubleshooting Guide: Mass Spectrometry (MS)

A primary tool for peptide characterization, MS analysis of halogenated peptides requires careful interpretation and specific methodological considerations.

Problem 1: Misinterpretation of Isotopic Signature

The most common MS-related issue is the failure to correctly identify the chlorine isotopic pattern, leading to incorrect molecular weight assignment and concerns about sample purity. The unique isotope distribution of halogenated peptides can, however, be used to make their detection easy and unambiguous.[9][10]

Causality: The ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl isotopes produces a distinct pattern. For a peptide with a single 2-Cl-4-F-Phe residue, you will observe a peak for the monoisotopic mass (containing ³⁵Cl) and another peak two mass units higher (containing ³⁷Cl) with approximately one-third the intensity.[4][6]

Solution: Isotopic Profile Verification

To confirm the presence of a single chlorine atom, the isotopic distribution should be calculated and compared against the experimental data.

Data Presentation: Expected Isotopic Distribution

| Ion | Relative Mass | Expected Relative Abundance |

| M (Monoisotopic) | Calculated MW with ³⁵Cl | 100% |

| M+1 | M + ~1.00335 (from ¹³C) | Varies with peptide size |

| M+2 | M + 1.99795 (from ³⁷Cl) | ~32% |

| M+3 | M+2 + ~1.00335 (from ¹³C) | Varies with peptide size |

Experimental Protocol: How to Verify the Isotopic Profile

-

Acquire High-Resolution Data: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately resolve the isotopic peaks.[11]

-

Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

-

Extract the Spectrum: Obtain the mass spectrum for the peptide's molecular ion.

-

Normalize Intensities: Set the intensity of the monoisotopic peak (M) to 100%.

-

Measure Relative Intensities: Measure the intensity of the M+2 peak and calculate its relative abundance compared to the M peak.

-

Compare: The observed relative intensity of the M+2 peak should be approximately 32% of the M peak. Minor deviations are acceptable due to instrument noise and counting statistics.

Problem 2: Ambiguous MS/MS Fragmentation

Standard CID parameters may not be optimal for peptides containing 2-Cl-4-F-Phe, resulting in poor sequence coverage.

Causality: The halogenated aromatic side chain can influence charge distribution and bond stability, altering fragmentation energetics. It has been hypothesized that bonds that are elongated or weakened as a result of protonation are most likely to break during CID.[12] The electronegative halogens can affect where the proton resides, thus altering which bonds are weakened.

Solution: Optimization of Collision Energy

A systematic approach to optimizing collision energy is required to ensure sufficient fragmentation across the entire peptide backbone.

Experimental Protocol: Optimizing Collision Energy for Halogenated Peptides

-

Select Precursor Ion: Isolate the monoisotopic molecular ion ([M+H]⁺, [M+2H]²⁺, etc.) of your peptide in the mass spectrometer.

-

Perform a Stepped Collision Energy Experiment: Acquire a series of MS/MS spectra by systematically increasing the normalized collision energy (NCE) or equivalent parameter. A typical range might be from a low energy (e.g., 15%) to a high energy (e.g., 40%) in 3-5% increments.

-

Analyze Fragmentation: For each energy level, analyze the resulting MS/MS spectrum.

-

Low Energy: Look for the appearance of parent ions and large, charge-reduced fragments.

-

Medium Energy: Identify the optimal energy that produces the richest spectrum of b- and y-ions, providing the best sequence coverage.

-

High Energy: Note any increase in immonium ions or small, uninformative fragments, which indicates excessive fragmentation.

-

-

Select Optimal Energy: Choose the collision energy setting that provides the most comprehensive set of sequence ions for your final analytical method.

Visualization: Simplified Fragmentation Workflow

The following diagram illustrates a logical workflow for troubleshooting MS/MS data.

Caption: A workflow for optimizing MS/MS analysis of challenging peptides.

Section 3: Troubleshooting Guide: HPLC & Purification

The increased hydrophobicity of 2-Cl-4-F-Phe peptides is the primary driver of chromatographic challenges, impacting both analytical separation and preparative purification.

Problem: Poor Peak Shape, Resolution, and Long Retention Times

Standard HPLC gradients developed for non-halogenated peptides often result in broad peaks, poor separation from impurities, and excessively long run times.

Causality: The strong hydrophobic interaction between the 2-Cl-4-F-Phe residue and the C18 stationary phase requires a more aggressive organic gradient for efficient elution.[7][13] Insufficient organic solvent during the gradient causes the peptide to move slowly and non-uniformly through the column, leading to peak broadening.

Solution: HPLC Method Development

A systematic adjustment of the HPLC gradient and mobile phase additives is necessary to achieve optimal separation.

Data Presentation: Comparison of Starting Gradients

| Peptide Type | Typical Starting %B (Acetonitrile + 0.1% TFA) | Typical Gradient Slope (%B/min) |

| Standard Phenylalanine Peptide | 5-15% | 1-2% |

| 2-Cl-4-F-Phe Peptide | 15-30% | 0.5-1.5% |

Experimental Protocol: Step-by-Step HPLC Method Development

-

Select Appropriate Column: A wide-pore (300 Å) C18 or C8 column is recommended for peptide separations to ensure good peak shape.

-

Prepare Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Note: TFA is a common ion-pairing agent that improves peak shape for peptides.[14] For MS-compatibility, formic acid (0.1%) can be used, but may require further optimization.[14][15]

-

-

Perform a Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution concentration of your peptide.

-

Optimize the Analytical Gradient: Based on the scouting run, design a shallower gradient around the elution point.

-

Example: If the peptide eluted at 60% B on the scouting run, design a new gradient from 45% to 75% B over 30 minutes (a slope of 1% B per minute).

-

-

Refine Peak Shape: If peak tailing is observed, consider using a different ion-pairing agent like pentafluoropropionic acid (PFPA), which can sometimes improve peak shape for hydrophobic or basic peptides.[16]

-

Scale-Up for Purification: Once an optimal analytical separation is achieved, the method can be scaled up for preparative HPLC, ensuring the gradient slope and flow rate are adjusted proportionally to the column dimensions.

Visualization: Integrated Characterization Workflow

This diagram outlines the complete process from crude peptide to fully characterized product.

Caption: A comprehensive workflow for peptide analysis and purification.

References

-

Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Gilar, M., et al. (2009, August 15). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

Gilar, M., et al. (2025, October 27). Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. (2025, October 9). Save My Exams. Retrieved from [Link]

-

13.04 Isotopic Abundance in Mass Spectrometry. (2018, January 1). YouTube. Retrieved from [Link]

-

mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Neupane, B., et al. (2025, July 13). Genome mining for the discovery of peptide halogenases and their biochemical characterization. PMC. Retrieved from [Link]

-

Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. Retrieved from [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022, December 8). MDPI. Retrieved from [Link]

-

Pée, K. H. van, et al. Enzymatic Late‐Stage Halogenation of Peptides. PMC - NIH. Retrieved from [Link]

-

Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Retrieved from [Link]

- Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.

-

HPLC of Peptides and Proteins. SpringerLink. Retrieved from [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

-

Salama, M., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Retrieved from [Link]

-

Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved from [Link]

-

Zhang, X., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

-

Trends and Challenges in Peptide Bioanalysis and Production. (2023, September 26). Oxford Global. Retrieved from [Link]

-

Horii, Y., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Therapeutic Peptides Workflow Resource Guide. Agilent. Retrieved from [Link]

-

Chepanoske, C. L., et al. (2010, October 21). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. PubMed. Retrieved from [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from [Link]

-

Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv. Retrieved from [Link]

-

I. K. W., et al. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. MDPI. Retrieved from [Link]

-

Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (2025, February 5). MDPI. Retrieved from [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. hplc.eu [hplc.eu]

- 14. lcms.cz [lcms.cz]

- 15. mdpi.com [mdpi.com]

- 16. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

Boc-L-Phe(2-Cl, 4-F)-OH stability under different reaction conditions

Advanced Troubleshooting & Stability Guide[1]

Executive Summary: The "Personality" of the Molecule

As an Application Scientist, I often see researchers treat halogenated amino acids as simple hydrophobic replacements for Phenylalanine. This is a mistake. Boc-L-Phe(2-Cl, 4-F)-OH presents a dual challenge that requires specific protocol adjustments:

-

Electronic Activation (The Racemization Trap): The Fluorine (para) and Chlorine (ortho) atoms are strong electron-withdrawing groups (EWGs).[1] Through inductive effects (-I), they pull electron density from the aromatic ring, which in turn pulls density from the

-carbon. This renders the -

Steric Blockade (The Coupling Wall): The Chlorine atom at the ortho (2-position) creates a "steric gate." It forces the phenyl ring to twist out of planarity with the peptide backbone and physically blocks the approach of nucleophiles, leading to slow or incomplete coupling.

Critical Stability & Reactivity Modules

Module A: Racemization Control (The "Silent Killer")

Issue: You observe the correct mass (M+H), but the bioactivity is lower than expected, or you see double peaks in chiral HPLC. Root Cause: Base-catalyzed racemization via the Oxazolone mechanism.

The Mechanism:

Under basic conditions (especially with DIPEA/NMM), the activated carboxylate cyclizes to form an oxazolone. The EWGs on the phenyl ring stabilize the deprotonated intermediate, making the L

Figure 1: The electron-withdrawing nature of the 2-Cl and 4-F substituents stabilizes the enol form of the oxazolone, accelerating chiral inversion.

Protocol Adjustment:

-

Avoid Strong Bases: Do not use DIPEA or NMM during the activation step if possible.

-

Recommended Base: Use 2,4,6-Collidine (TMP) .[1][2] It is sterically hindered and a weaker base, sufficient to neutralize the acid but poor at abstracting the

-proton [1]. -

Coupling Reagents: Switch to DIC/Oxyma Pure . Oxyma is acidic enough to suppress racemization but reactive enough to drive the coupling. If using uronium salts (HATU), keep the pre-activation time under 30 seconds.

Module B: Overcoming Steric Hindrance

Issue: Incomplete coupling (deletion sequences) despite standard times. Root Cause: The 2-Chloro substituent hinders the approach of the incoming amine.[3]

Protocol Adjustment:

-

Double Coupling: This is mandatory. Perform the coupling twice for 45-60 minutes rather than once for 2 hours.

-

Solvent Choice: Use DMF over DCM.[1] The higher dielectric constant of DMF helps stabilize the polar transition state, which is crucial when sterics are fighting against you.

-

Temperature:

-

Standard: Room Temperature (

C).[1] -

Microwave:Caution. While heat drives the reaction, it exponentially increases racemization for this specific molecule. Do not exceed

C.

-

Module C: Boc Deprotection & Stability

Issue: Concerns about halogen stability during acid treatment. Analysis:

-

TFA Stability: The C-F and C-Cl bonds on the aromatic ring are stable to standard TFA/DCM (1:1) deprotection cocktails.[1] You will not see defluorination.

-

Cation Scavenging: Unlike Trp or Tyr, the electron-poor ring of Phe(2-Cl, 4-F) is less susceptible to electrophilic attack by the tert-butyl cation.[1] However, standard scavengers (TIS/Water) should still be used to prevent alkylation of other sensitive residues in the peptide.

Experimental Data & Compatibility Tables

Table 1: Coupling Reagent Compatibility Matrix

| Reagent System | Suitability | Notes |

| DIC / Oxyma | Excellent | Best balance of yield vs. racemization suppression.[1] |

| HATU / Collidine | Good | High power for steric bulk; Collidine minimizes chirality loss.[1] |

| HBTU / DIPEA | Poor | High risk of racemization due to DIPEA and slower reaction kinetics. |

| Acid Fluorides | Excellent | Advanced method.[1] Highly reactive, low steric sensitivity, neutral conditions. |

Table 2: Solubility Profile

| Solvent | Solubility (0.1 M) | Recommendation |

| DMF | Soluble | Primary reaction solvent.[1] |

| NMP | Soluble | Excellent alternative for difficult sequences. |

| DCM | Moderate | Good for solubility, but slower coupling kinetics. |

| Water/Ether | Insoluble | Use for precipitation/work-up.[1] |

Troubleshooting Workflow

Use this decision tree to diagnose synthesis failures involving Boc-L-Phe(2-Cl, 4-F)-OH.

Figure 2: Diagnostic flowchart for isolating synthesis errors.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis for this residue?

A: Proceed with extreme caution. The inductive effect of the halogens lowers the energy barrier for racemization. If you must use microwave irradiation to overcome the steric hindrance of the 2-Cl group, limit the temperature to

Q2: Is the C-Cl bond stable to Palladium cross-coupling conditions? A: Generally, yes, but it is a risk factor. Aryl chlorides are less reactive than aryl bromides or iodides in Pd-catalyzed reactions.[1] However, if you are performing downstream modifications (e.g., Suzuki coupling on another residue) using highly active catalysts (like Buchwald precatalysts), the 2-Cl site could participate. Standard peptide synthesis does not involve these conditions.

Q3: Why does the solution turn yellow when I add DIPEA? A: This often indicates the formation of the oxazolone intermediate or charge-transfer complexes. While not always a sign of failure, it is a warning sign of high reactivity. If this occurs, switch to Collidine (TMP) as your base.

Q4: How should I store the bulk powder?

A: Store at

References

-

Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the prevention of racemization during the coupling of amino acids." Journal of Organic Chemistry.

-

El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).

-

Chem-Impex International. "Product Safety and Handling: Boc-2-chloro-4-fluoro-L-phenylalanine."[1]

-

Sigma-Aldrich. "Boc-Phe(2,4-Cl2)-OH Properties and Stability."[1] [1]

Sources

Technical Support Center: Purification of Boc-L-2-Chloro-4-fluorophenylalanine

[1]

Product Code: P-2Cl4F-BOC Chemical Name: N-(tert-Butoxycarbonyl)-L-2-chloro-4-fluorophenylalanine CAS: 1213887-81-0 (Analogous reference)[1]

Executive Summary & Chemical Logic

Boc-L-2-Chloro-4-fluorophenylalanine is a highly specialized scaffold used in peptidomimetics to induce conformational constraints (via the ortho-chloro group) and modulate metabolic stability (via the para-fluoro group).[1]

The Core Challenge:

Unlike simple Boc-Phenylalanine, this di-halogenated analog frequently presents as a viscous, non-crystallizing oil due to the disruption of crystal lattice packing by the bulky ortho-chloro substituent.[1] Furthermore, the electron-withdrawing nature of the halogenated ring acidifies the

This guide prioritizes optical purity retention and solute solidification over simple yield maximization.[1]

Troubleshooting Dashboard

Identify your issue below to jump to the relevant solution.

| Symptom | Probable Cause | Immediate Action |

| Product is a sticky oil / Won't solidify | Residual solvent (DMF/EtOAc) or rotational entropy from halogens prevents lattice formation.[1] | Do not rotovap indefinitely. Proceed to Protocol B (DCHA Salt Formation) to force crystallization. |

| High D-Isomer (>1.0%) | Base-catalyzed racemization during Boc protection or workup.[1] | Switch base from NaOH to NaHCO₃.[1] Avoid pH > 10.[1][2] See Module 3 . |

| "Ghost" peaks in HPLC | De-halogenation (loss of Cl/F).[1] | CRITICAL: Did you use Pd/C for any step? C-Cl bonds are labile to catalytic hydrogenation.[1] Use acid-labile protecting groups only.[1] |

| Low Yield after Acid Wash | Product precipitated but re-dissolved in organic layer, or pH not low enough.[1] | Ensure pH is < 2.5 during acidification.[1][2][3] If yield is still low, the product may be slightly water-soluble; salt out with NaCl.[1] |

Decision Tree: Purification Strategy

Use this logic flow to determine the correct protocol for your crude material.

Figure 1: Purification workflow emphasizing the DCHA salt method for difficult-to-crystallize halogenated phenylalanine derivatives.

Detailed Protocols

Protocol A: The "Back-Extraction" (Chemical Purification)

Best for: Removing unreacted amino acid, Boc-anhydride byproducts, and non-acidic impurities.[1]

The Science: Boc-amino acids are carboxylic acids.[1] We exploit this by shuttling the molecule between aqueous (basic) and organic (acidic) phases.[1]

-

Dissolution: Dissolve crude oil in EtOAc (10 mL per gram).

-

Basic Extraction: Extract the organic layer with saturated NaHCO₃ (3x) .[1][2]

-

Acidification: Cool the aqueous NaHCO₃ layer to 0°C. Slowly add 1M KHSO₄ or 10% Citric Acid until pH ~2-3.

-

Extraction: Extract the now-acidic aqueous layer with fresh EtOAc (3x).

-

Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: DCHA Salt Crystallization (Optical Purification)

Best for: Solidifying oils and enriching Enantiomeric Excess (ee).[1]

The Science: Dicyclohexylamine (DCHA) forms highly crystalline salts with Boc-amino acids.[1] The crystal lattice of the L-isomer salt is often significantly more stable and less soluble than the D-isomer salt or the amorphous oil, allowing for effective separation [2].[1]

-

Salt Formation:

-

Recrystallization:

-

Salt Break (Reverting to Free Acid):

Critical FAQ: Halogen-Specific Concerns

Q: Can I use catalytic hydrogenation (Pd/C, H₂) to remove benzyl esters on this molecule? A: NO. The C-Cl bond on the aromatic ring is susceptible to hydrogenolysis (de-chlorination) under standard Pd/C + H₂ conditions.[1]

-

Alternative: Use acid-labile protecting groups (tBu) or base-labile groups (Fmoc/Methyl esters).[1] If you must remove a benzyl group, consider using Pd(OH)₂ (Pearlman's catalyst) with strict monitoring, or chemical saponification (LiOH) if the Boc group can withstand the basicity [3].[1]

Q: Why is my yield lower than expected for the 2-Cl-4-F analog compared to standard Phe? A: Steric Hindrance. The ortho-chloro substituent creates significant steric bulk near the amine.[1] During the initial Boc protection, the reaction rate is slower.[1]

-

Fix: Increase reaction time for the Boc-protection step to 18-24 hours. Monitor by TLC to ensure starting material is consumed before starting workup.[1]

Q: How do I measure the Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate enantiomers.[1] You must use a Chiral Column.[1][4]

References

-

Han, G., et al. (2004).[1] "Preparation of N-Boc amino acids." Journal of Organic Chemistry. (General reference for Citric Acid workup stability).[1]

-

Bachem. (2023).[1] "Peptide Synthesis Guide: Purification of Amino Acid Derivatives." Bachem Technical Notes. (Authoritative source on DCHA salt crystallization).

-

Greene, T.W.[1] & Wuts, P.G.M. (2014).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Standard text confirming lability of Aryl-Chlorides to Hydrogenation).

-

Chem-Impex. (2024).[1] "Product Specifications: Boc-2-chloro-4-fluoro-L-phenylalanine." (Verification of physical properties and handling).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chempep.com [chempep.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Validation & Comparative

Comparative Guide: NMR Analysis of Boc-L-2-Chloro-4-fluorophenylalanine

Topic: 1H and 13C NMR Analysis of Boc-L-2-Chloro-4-fluorophenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the modification of phenylalanine residues with halogen atoms is a critical strategy for modulating metabolic stability, lipophilicity, and steric conformation. Boc-L-2-Chloro-4-fluorophenylalanine (Boc-2-Cl-4-F-Phe-OH) represents a highly specialized scaffold where the ortho-chlorine atom imposes restricted rotation (atropisomerism potential) and the para-fluorine atom serves as a metabolic blocker and NMR probe.

This guide provides a technical analysis of the 1H and 13C NMR profiles of this compound, comparing it against its non-halogenated parent (Boc-L-Phe-OH ) and its mono-fluorinated analog (Boc-L-4-F-Phe-OH ). The focus is on distinguishing the unique spin-spin coupling patterns introduced by the

Experimental Protocol & Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical due to the rotameric nature of Boc-protected amino acids.

Solvent Selection Rationale

-

DMSO-d6 (Recommended): High polarity disrupts the intermolecular hydrogen bonding of the carbamate (Boc) group, often sharpening amide signals and reducing rotameric peak doubling seen in chloroform.

-

CDCl3 (Alternative): Common for lipophilic intermediates but frequently results in broadened or split peaks (approx. 3:1 ratio) due to cis/trans conformers of the Boc-amide bond.

Sample Preparation Workflow